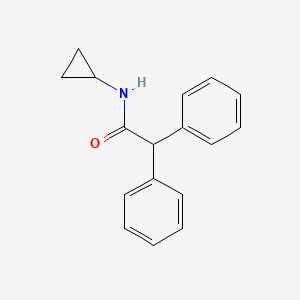
N-cyclopropyl-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2,2-diphenylacetamide is an acetamide derivative characterized by a central acetamide backbone substituted with two phenyl groups at the α-carbon and a cyclopropyl group attached to the nitrogen atom. Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.33 g/mol. Structurally, the cyclopropyl substituent introduces steric strain and unique electronic properties compared to other N-substituted acetamides.
This compound shares structural similarities with pharmacologically active molecules, such as loperamide (an antidiarrheal) and darifenacin (a muscarinic antagonist), which are derived from 2,2-diphenylacetamide scaffolds .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-cyclopropyl-2,2-diphenylacetamide with structurally related acetamides:
Research Findings and Implications
Pharmacological Potential: The cyclopropyl group’s metabolic stability could make this compound a candidate for central nervous system (CNS) drugs, as seen in loperamide derivatives . Comparative studies with N-benzyl-2,2-diphenylacetamide suggest that varying N-substituents modulate lipophilicity (logP), impacting blood-brain barrier penetration .
Agrochemical Applications :
- Unlike diphenamid and alachlor , the cyclopropyl variant’s strained ring may reduce environmental persistence, addressing ecological concerns associated with traditional herbicides .
Crystallography and Material Science :
- The compound’s ability to form hydrogen-bonded networks (e.g., R₂²(8) motifs) could be leveraged in designing supramolecular materials .
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-cyclopropyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C17H17NO/c19-17(18-15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |
InChI Key |
RNDALZSXQWUMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














